molecular formula C13H18N2 B13242561 N-benzyl-N-cyclopropylazetidin-3-amine

N-benzyl-N-cyclopropylazetidin-3-amine

Cat. No.: B13242561
M. Wt: 202.30 g/mol
InChI Key: GXMSVYVYUQYAJK-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropylazetidin-3-amine is a chemical compound with the molecular formula C13H18N2 It is characterized by the presence of a benzyl group, a cyclopropyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropylazetidin-3-amine typically involves the reaction of benzylamine with cyclopropylamine and azetidine under specific conditions. One common method involves the use of imine reductase enzymes to facilitate the reaction, resulting in high yields and selectivity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or benzyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-N-cyclopropylazetidin-3-one, while reduction may produce this compound hydrochloride.

Scientific Research Applications

N-benzyl-N-cyclopropylazetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopropylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylpiperidine
  • N-benzylpyrrolidine
  • N-benzyl-N-cyclopropylamine

Uniqueness

N-benzyl-N-cyclopropylazetidin-3-amine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-benzyl-N-cyclopropylazetidin-3-amine

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13/h1-5,12-14H,6-10H2

InChI Key

GXMSVYVYUQYAJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CNC3

Origin of Product

United States

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